Cyclobutanecarbonylcarnitine

Description

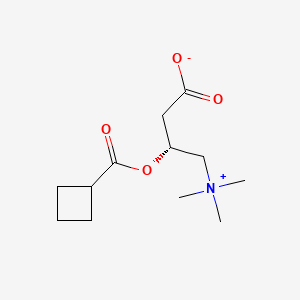

Cyclobutanecarbonylcarnitine is an acylcarnitine derivative characterized by a cyclobutane ring conjugated to a carbonyl group and linked to carnitine. Acylcarnitines are critical intermediates in fatty acid metabolism, facilitating the transport of acyl groups into mitochondria for β-oxidation. The cyclobutane moiety introduces unique structural features, such as ring strain and steric constraints, which may influence its metabolic processing, stability, and biological activity compared to linear or branched-chain acylcarnitines.

Properties

CAS No. |

51220-40-7 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

(3R)-3-(cyclobutanecarbonyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H21NO4/c1-13(2,3)8-10(7-11(14)15)17-12(16)9-5-4-6-9/h9-10H,4-8H2,1-3H3/t10-/m1/s1 |

InChI Key |

AKFOHAJXLDHIEH-SNVBAGLBSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CCC1 |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1CCC1 |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CCC1 |

Synonyms |

CBCC cyclobutane-carbonyl-carnitine cyclobutanecarbonylcarnitine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Acylcarnitines

Acylcarnitines vary in chain length, branching, and functional groups, which dictate their metabolic pathways and clinical associations. Below is a detailed comparison of Cyclobutanecarbonylcarnitine with structurally or functionally related compounds (see Table 1).

Table 1: Structural and Functional Comparison of this compound with Selected Acylcarnitines

Structural Distinctions

- This compound vs. For example, butyrylcarnitine (C4) is readily metabolized by mitochondrial dehydrogenases, whereas this compound’s rigid structure may require specialized enzymes or pathways .

This compound vs. Cyclobutane-Containing Analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid):

Unlike synthetic cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid), this compound includes a carnitine backbone, enabling mitochondrial import. The benzyl group in the synthetic analog increases hydrophobicity, while the carnitine moiety enhances solubility in biological systems .

Metabolic and Diagnostic Implications

- Enzyme Specificity: this compound’s structure may evade recognition by enzymes that process linear acylcarnitines (e.g., acyl-CoA dehydrogenases), suggesting accumulation in specific metabolic disorders. For instance, C4DC (succinylcarnitine) accumulates in glutaric acidemia due to electron transport chain defects, whereas this compound might indicate a novel enzymatic block .

- Biomarker Potential: While C4-OH (hydroxybutyrylcarnitine) serves as a biomarker for ketotic states, this compound’s detection in plasma or urine could signal disruptions in cyclic fatty acid metabolism or xenobiotic exposure. However, clinical validation is pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.